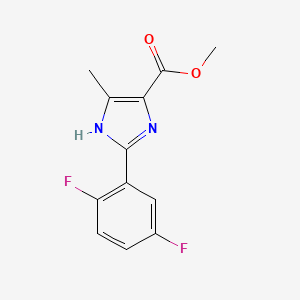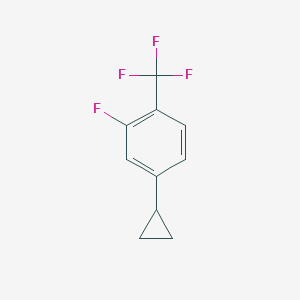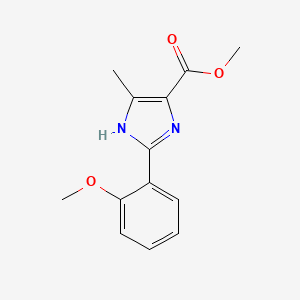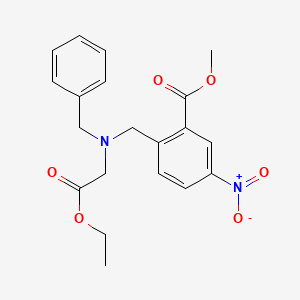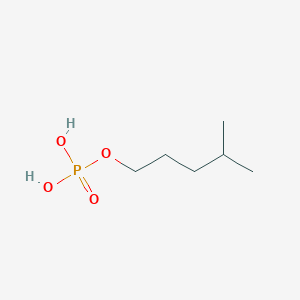
4-Methylpentyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylpentyl dihydrogen phosphate is an organic phosphate compound It consists of a 4-methylpentyl group attached to a dihydrogen phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpentyl dihydrogen phosphate typically involves the reaction of 4-methylpentanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
4-Methylpentanol+Phosphoric Acid→4-Methylpentyl Dihydrogen Phosphate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylpentyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and other oxidation products.
Reduction: Under specific conditions, it can be reduced to form different phosphoric derivatives.
Substitution: The dihydrogen phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various organophosphate compounds.
Aplicaciones Científicas De Investigación
4-Methylpentyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphate compounds.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Methylpentyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The dihydrogen phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with cellular membranes and influence signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ammonium dihydrogen phosphate
- Diammonium hydrogen phosphate
- Sodium dihydrogen phosphate
Comparison
4-Methylpentyl dihydrogen phosphate is unique due to the presence of the 4-methylpentyl group, which imparts specific chemical and physical properties. Compared to other dihydrogen phosphate compounds, it may exhibit different solubility, reactivity, and biological activity profiles.
Propiedades
Fórmula molecular |
C6H15O4P |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
4-methylpentyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O4P/c1-6(2)4-3-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
Clave InChI |
MILSXGPCQQLZIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCOP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


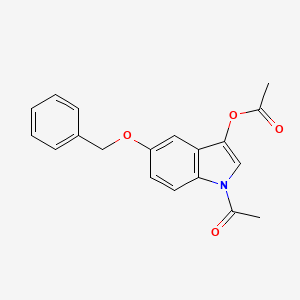
![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)
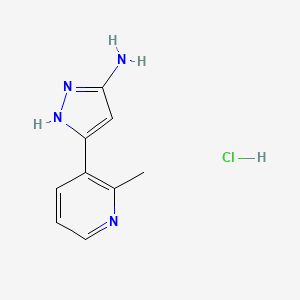
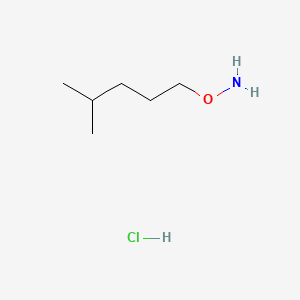

![2-Bromo-5-[(4-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B15335922.png)
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15335937.png)
![Dibenzo[b,d]thiophen-3-yltrimethylsilane](/img/structure/B15335943.png)
![2-[(Boc-amino)methyl]-3-fluoroaniline](/img/structure/B15335945.png)
